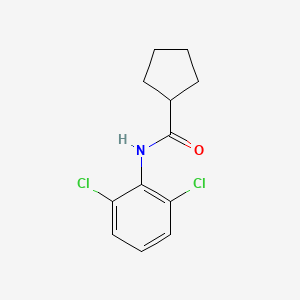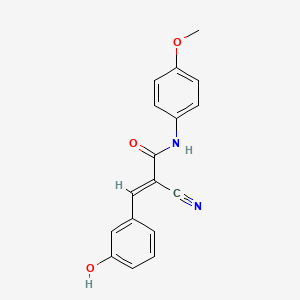![molecular formula C15H18N6O2S B5762427 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide” is a chemical compound that contains a tetrazole group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The compound also contains a phenyl group, a thio group, an acetyl group, and a piperidinecarboxamide group .
科学的研究の応用
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide, also known as 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide:
Antibacterial Applications
This compound has shown potential as an antibacterial agent. The tetrazole moiety is known for its ability to inhibit bacterial growth by interfering with bacterial cell wall synthesis and protein function . Research has demonstrated that derivatives of tetrazole can be effective against a variety of bacterial strains, making this compound a candidate for developing new antibacterial drugs.
Antifungal Applications
Similar to its antibacterial properties, the compound’s tetrazole structure also exhibits antifungal activity. It can disrupt fungal cell membranes and inhibit the growth of pathogenic fungi . This makes it a promising candidate for treating fungal infections, particularly those resistant to conventional antifungal medications.
Antiviral Applications
The tetrazole group in this compound has been studied for its antiviral properties. It can inhibit viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle . This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza.
Anti-inflammatory Applications
Research has indicated that tetrazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and enzymes . This compound could be explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Antioxidant Applications
The compound’s structure allows it to scavenge free radicals and reduce oxidative stress in cells . This antioxidant property is valuable in preventing cellular damage and could be applied in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anticancer Applications
Tetrazole derivatives have been investigated for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . This compound could be a potential candidate for developing new chemotherapeutic agents, particularly for cancers that are resistant to existing treatments.
Anticonvulsant Applications
The compound has shown promise as an anticonvulsant agent. Tetrazole derivatives can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures . This application is significant for developing new treatments for epilepsy and other seizure disorders.
Antihypertensive Applications
Research has also explored the potential of tetrazole derivatives in managing hypertension. These compounds can act as vasodilators, helping to lower blood pressure by relaxing blood vessels . This makes the compound a candidate for developing new antihypertensive medications.
特性
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-14(23)11-6-8-20(9-7-11)13(22)10-24-15-17-18-19-21(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUQZOZJUGELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)